2-Nitroethane-1-sulfonyl chloride
Overview
Description
2-Nitroethane-1-sulfonyl chloride is an organic compound with the molecular formula C2H4ClNO4S. It is a sulfonyl chloride derivative, characterized by the presence of both nitro and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Mechanism of Action
Target of Action
Sulfonyl chlorides, in general, are known to react with amines, alcohols, and other nucleophiles .
Mode of Action
2-Nitroethane-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo electrophilic aromatic substitution . The nitro group (-NO2) on the ethane chain is electron-withdrawing, which can potentially enhance the electrophilicity of the sulfonyl chloride group.
Biochemical Pathways
Nitroalkanes like nitromethane and nitroethane are known to be metabolized by nitronate monooxygenases, which could potentially also metabolize this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitroethane-1-sulfonyl chloride can be synthesized through the reaction of 2-nitroethane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfonyl chloride group. The general reaction is as follows: [ \text{2-Nitroethane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Nitroethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of 2-aminoethane-1-sulfonyl chloride.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-Nitroethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethanesulfonyl chloride
- 2-Nitropropane-1-sulfonyl chloride
- 2-Nitrobutane-1-sulfonyl chloride
Uniqueness
2-Nitroethane-1-sulfonyl chloride is unique due to the combination of nitro and sulfonyl chloride functional groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
2-nitroethanesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO4S/c3-9(7,8)2-1-4(5)6/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKOETYNDSDXCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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